![molecular formula C8H6BrF3O2S B12066839 Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- CAS No. 1301739-16-1](/img/structure/B12066839.png)
Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- is an organic compound that features a benzene ring substituted with a bromomethyl group and a trifluoromethylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- typically involves the bromination of a benzene derivative followed by the introduction of the trifluoromethylsulfonyl group. One common method includes the use of bromomethylation reagents and trifluoromethylsulfonyl chloride under controlled conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.
Types of Reactions:
Substitution Reactions: Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium or copper catalysts are often employed in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds.
Aplicaciones Científicas De Investigación
Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- involves its ability to undergo various chemical reactions, particularly nucleophilic substitution. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds. The trifluoromethylsulfonyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry.
Comparación Con Compuestos Similares
- Benzene, 1-(bromomethyl)-3-[(trifluoromethyl)sulfonyl]-
- Benzene, 1-(bromomethyl)-4-[(trifluoromethyl)sulfonyl]-
- Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)carbonyl]-
Uniqueness: Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]- is unique due to the specific positioning of the bromomethyl and trifluoromethylsulfonyl groups on the benzene ring This positioning can significantly influence the compound’s reactivity and the types of reactions it can undergo
Propiedades
Número CAS |
1301739-16-1 |
|---|---|
Fórmula molecular |
C8H6BrF3O2S |
Peso molecular |
303.10 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C8H6BrF3O2S/c9-5-6-3-1-2-4-7(6)15(13,14)8(10,11)12/h1-4H,5H2 |
Clave InChI |
MXLZAAWGZBYFBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CBr)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


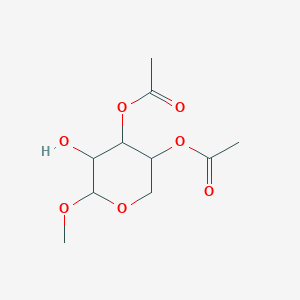

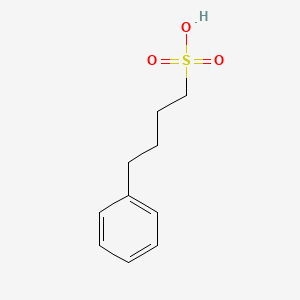

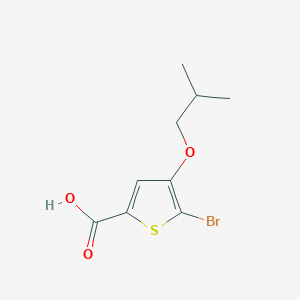
![sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide](/img/structure/B12066803.png)

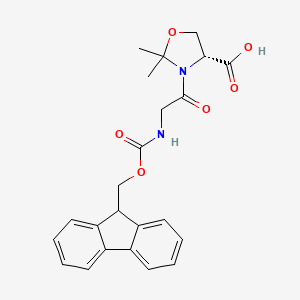
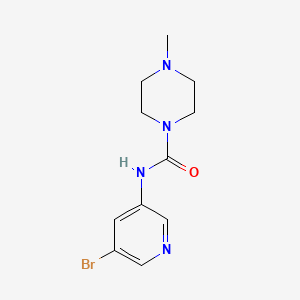
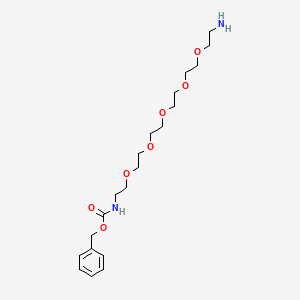
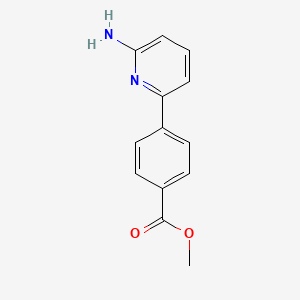

![endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066840.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066842.png)
